Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate
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Description
“Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate” is a chemical compound that is traditionally challenging to access. It provides a chemically differentiated building block for organic synthesis and medicinal chemistry . It is specifically used for the preparation of drug candidates containing hindered amine motifs .
Synthesis Analysis
The synthesis of this compound can be challenging. The acyl azide undergoes a Curtius rearrangement to form an isocyanate derivative which is trapped either by an alkoxide or by an amine to form the aromatic carbamate or urea . More detailed experimental procedures can be found in related peer-reviewed papers .Molecular Structure Analysis
The molecular formula of “Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate” is C12H25ClN2O2 . More detailed structural analysis can be obtained from NMR spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of “Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate” include a molecular weight of 242.36 , and it appears as an oil at room temperature . It has a predicted boiling point of 339.9±31.0 °C and a predicted density of 1.05±0.1 g/cm3 .Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(4-amino-1-methylcyclohexyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-13(4)7-5-10(14)6-8-13/h10H,5-9,14H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEYLHCCEVUHFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)N)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl n-[(4-amino-1-methylcyclohexyl)methyl]carbamate |
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